molecular formula C16H17NO4S B5705912 methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate

methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate

Cat. No.: B5705912
M. Wt: 319.4 g/mol
InChI Key: QTJQQDBGWHHJTP-UHFFFAOYSA-N
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Description

Methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzylsulfonyl group attached to an amino group, which is further connected to a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate typically involves a multi-step process. One common method starts with the nitration of toluene to produce nitrotoluene, followed by reduction to form aminotoluene. The amino group is then sulfonylated using benzylsulfonyl chloride under basic conditions to yield the desired sulfonamide. Finally, esterification with methanol in the presence of an acid catalyst produces this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(phenylsulfonyl)amino]-4-methylbenzoate
  • Methyl 3-[(p-tolylsulfonyl)amino]-4-methylbenzoate
  • Methyl 3-[(methanesulfonyl)amino]-4-methylbenzoate

Uniqueness

Methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-(benzylsulfonylamino)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-8-9-14(16(18)21-2)10-15(12)17-22(19,20)11-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJQQDBGWHHJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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